Chinasäure

Übersicht

Beschreibung

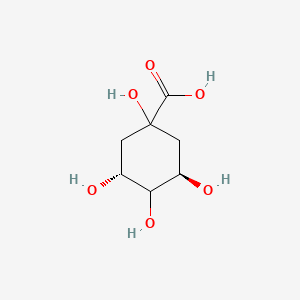

Quinic acid is a cyclitol, a cyclic polyol, and a cyclohexanecarboxylic acid. It is a colorless solid that can be extracted from various plant sources, including cinchona bark, coffee beans, and the bark of Eucalyptus globulus . Quinic acid is known for its role in the perceived acidity of coffee and has been used historically as an astringent .

Wissenschaftliche Forschungsanwendungen

Quinic acid has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

Quinic acid, a metabolite of chlorogenic acid, has been found to have significant effects against the biofilm of Pseudomonas aeruginosa . It interacts with core targets in the quorum sensing system of this bacterium, specifically rhlA , rhlR , and rhlB . These targets play crucial roles in bacterial biofilm formation, mobility, and toxin release .

Mode of Action

Quinic acid significantly inhibits EPS secretion in biofilm formation and maturity, achieving a synergistic antibiofilm effect with levofloxacin . It reduces biofilm formation by regulating its core targets in the quorum sensing system . The binding of quinic acid with these targets has been validated by molecular docking and RT-qPCR .

Biochemical Pathways

Quinic acid affects multiple biological processes and pathways. It is significantly enriched in processes involving locomotion, chemotaxis, and motility mediated by flagellum/cilium . This is related to KEGG pathways such as bacterial chemotaxis, oxidative phosphorylation, ribosome, biofilm formation, cyanoamino acid metabolism, and quorum sensing .

Pharmacokinetics

It has been found to have a high drug score and drug likeness with lesser brain penetration and toxicity effects .

Result of Action

The action of quinic acid results in significant inhibitory effects on bacterial biofilm formation, mobility, and toxin release . It also significantly inhibits EPS secretion in biofilm formation and maturity . In addition, it has been found to possess various biological activities, such as antioxidant, antidiabetic, anticancer activity, antimicrobial, antiviral, aging, protective, anti-nociceptive, and analgesic effects .

Action Environment

It’s worth noting that the biofilm state of pathogens, which quinic acid targets, facilitates antimicrobial resistance, making infections difficult to treat . Therefore, the environment in which these pathogens exist could potentially influence the action, efficacy, and stability of quinic acid.

Biochemische Analyse

Biochemical Properties

Quinic acid exhibits various biological activities, such as antioxidant, antidiabetic, anticancer activity, antimicrobial, antiviral, aging, protective, anti-nociceptive and analgesic effects . It has been found that quinic acid significantly inhibits EPS secretion in biofilm formation and maturity .

Cellular Effects

Quinic acid has been shown to exert significant inhibitory effects on bacterial biofilm formation, mobility, and toxin release in vitro . It also has been reported to inhibit the increase of cholesterol, TMA, TMAO, CXCL13, TIMP-1 and HMGB1 levels in peripheral blood of Apoe−/− mice induced by HFD .

Molecular Mechanism

Quinic acid reduces the biofilm formation by regulating core targets in the quorum sensing system . It also inhibits TMAO or LDL-induced HCAECs damage and HMGB1/SREBP2 axis dysfunction .

Temporal Effects in Laboratory Settings

Quinic acid has been shown to exert its antibiofilm action by interfering with EPS secretion . Furthermore, the synergistic antibiofilm effects of quinic acid with two macrolides (clarithromycin and azithromycin) and levofloxacin at sub-MICs were tested .

Dosage Effects in Animal Models

Quinic acid or low-frequency ABX inhibited weight gain and aortic tissue atherogenesis in HFD-induced Apoe−/− mice . Also, quinic acid at doses of 10 and 50 mg/kg significantly increased the antioxidant capacity .

Metabolic Pathways

Quinic acid’s biosynthesis begins with the transformation of glucose into erythrose 4-phosphate . This four-carbon substrate is condensed with phosphoenol pyruvate to give the seven-carbon 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) by the action of a synthase .

Transport and Distribution

Quinic acid is involved in the gut-liver lipid metabolism and chronic vascular inflammation of TMA/TMAO through gut microbiota . It also regulated the gut-liver lipid metabolism and chronic vascular inflammation of TMA/TMAO through gut microbiota to inhibit the atherogenesis in Apoe−/− mice .

Subcellular Localization

It is known that quinic acid and its derivatives are widely distributed in plant tissues

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Quinic acid can be synthesized by the hydrolysis of chlorogenic acid . The process involves breaking down chlorogenic acid into its constituent parts, one of which is quinic acid.

Industrial Production Methods: Industrially, quinic acid is obtained from natural sources such as cinchona bark, coffee beans, and the bark of Eucalyptus globulus . The extraction process typically involves solvent extraction followed by purification steps to isolate quinic acid in its pure form.

Types of Reactions:

Oxidation: Quinic acid can undergo oxidation to form gallic acid.

Dehydrogenation: This reaction can lead to the formation of quinides, such as 4-caffeoyl-1,5-quinide.

Pyrolysis: When subjected to pyrolysis, quinic acid can produce phenolic compounds such as phenol and hydroquinone.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Dehydrogenation: Catalysts such as palladium on carbon can facilitate this reaction.

Pyrolysis: High temperatures, typically around 600°C, are required for pyrolysis.

Major Products:

Gallic Acid: Formed through oxidation.

Quinides: Formed through dehydrogenation.

Phenolic Compounds: Formed through pyrolysis.

Vergleich Mit ähnlichen Verbindungen

Shikimic Acid: A close relative of quinic acid, involved in the same metabolic pathway.

Chlorogenic Acid: An ester of quinic acid and caffeic acid, known for its antioxidant properties.

Gallic Acid: A product of quinic acid oxidation, known for its use in the food and pharmaceutical industries.

Uniqueness of Quinic Acid: Quinic acid is unique due to its versatility as a chiral starting material in pharmaceutical synthesis and its role in various biological processes. Its ability to form a wide range of derivatives, such as quinides and phenolic compounds, further highlights its importance in both natural and industrial contexts .

Eigenschaften

IUPAC Name |

(3R,5R)-1,3,4,5-tetrahydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O6/c8-3-1-7(13,6(11)12)2-4(9)5(3)10/h3-5,8-10,13H,1-2H2,(H,11,12)/t3-,4-,5?,7?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWZDTNXLSGCEK-LNVDRNJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70998288 | |

| Record name | (-)-Quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | Quinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20519 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

77-95-2, 36413-60-2 | |

| Record name | Quinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | quinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Quinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70998288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,5-tetrahydroxycyclohexanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/058C04BGYI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-Hydroxy-4,4,6a,12b-tetramethyl-1,2,3,4,4a,5,6,6a,12a,12b-decahydro-9h-benzo[a]xanthen-9-one](/img/structure/B1679877.png)